6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydriodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydriodide is a chemical compound with the molecular formula C10H7BrN2S.HI. It is known for its unique structure, which includes a bromine atom, an indeno-thiazole ring, and an amine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydriodide typically involves the reaction of 6-bromoindeno[1,2-D]thiazole with an amine source under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydriodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can produce a variety of substituted indeno-thiazole compounds .
Wissenschaftliche Forschungsanwendungen
6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydriodide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydriodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-4H-indeno[1,2-D]thiazol-2-amine
- 6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydrochloride
- 6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine sulfate
Uniqueness
6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydriodide stands out due to its unique combination of a bromine atom, an indeno-thiazole ring, and an amine group
Eigenschaften
CAS-Nummer |
480422-89-7 |
---|---|
Molekularformel |
C10H8BrIN2S |
Molekulargewicht |
395.06 g/mol |
IUPAC-Name |
6-bromo-4H-indeno[1,2-d][1,3]thiazol-2-amine;hydroiodide |
InChI |
InChI=1S/C10H7BrN2S.HI/c11-6-1-2-7-5(3-6)4-8-9(7)13-10(12)14-8;/h1-3H,4H2,(H2,12,13);1H |
InChI-Schlüssel |
LEYKJAWHLXUGBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)Br)C3=C1SC(=N3)N.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.